REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10](Br)=[C:9]2[C:5]([C:6]([CH2:12][CH2:13][NH2:14])=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C(O)C>C(N(CC)CC)C>[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:12][CH2:13][NH2:14])=[CH:7][NH:8]2)=[CH:4][CH:3]=1
|
Name
|
6-methyl-7-bromo-1 H-indole-3-ethanamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C(=CNC2=C1Br)CCN
|
Name
|
Pd/C H2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting material was evaporated
|
Type
|
CUSTOM
|
Details
|
partitioned between base/CHCl3
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
added to ethereal HCl
|
Type
|
WASH
|
Details
|
The resulting material was washed
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C2C(=CNC2=C1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |